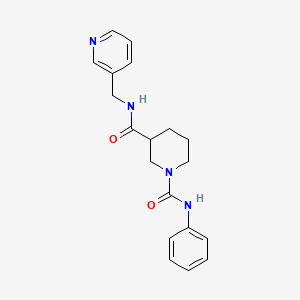![molecular formula C17H18N2O2S2 B7545655 N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide, commonly known as BZS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BZS belongs to the class of benzothiazole derivatives, which have been found to exhibit various biological activities, including antimicrobial, antitumor, and anticonvulsant properties. In
科学的研究の応用
BZS has been found to exhibit various biological activities, including anticonvulsant, neuroprotective, and anti-inflammatory effects. It has been studied for its potential applications in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. BZS has also been investigated for its potential use as a diagnostic tool for imaging amyloid plaques in the brain, which are associated with Alzheimer's disease.
作用機序
The exact mechanism of action of BZS is not fully understood, but it is believed to act through multiple pathways. BZS has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and acetylcholine, which are involved in the regulation of neuronal excitability and synaptic transmission. BZS has also been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
BZS has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce seizure activity and improve cognitive function in rats with epilepsy. BZS has also been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using BZS in lab experiments is its high potency and selectivity for its target molecules, which allows for precise modulation of biological pathways. BZS also has good solubility in water and organic solvents, which makes it easy to administer in animal models. However, one limitation of using BZS in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and controlled.
将来の方向性
There are several future directions for the research of BZS. One potential application is its use as a therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Further studies are needed to elucidate the exact mechanism of action of BZS and to determine its efficacy and safety in human clinical trials. Another future direction is the development of new derivatives of BZS with improved potency and selectivity for its target molecules. These derivatives could be used as diagnostic tools or therapeutic agents for a variety of diseases. Finally, BZS could be used as a lead compound for the development of new drugs with novel mechanisms of action and improved therapeutic profiles.
合成法
BZS can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with 4-chloro-3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further reacted with ethylene oxide to yield the final product, BZS. The purity and yield of BZS can be improved through various purification methods such as recrystallization and column chromatography.
特性
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-12-8-10-14(11-9-12)23(20,21)19(3)13(2)17-18-15-6-4-5-7-16(15)22-17/h4-11,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWISNBVPOWZLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)


![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)



![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)





